molecular formula C16H26N2O5S B15211258 Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy- CAS No. 103595-50-2

Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy-

Cat. No.: B15211258
CAS No.: 103595-50-2
M. Wt: 358.5 g/mol
InChI Key: YPTIAZZKEKAPOU-UHFFFAOYSA-N
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Description

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a trimethoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide typically involves the reaction of 2,3,4-trimethoxybenzenesulfonyl chloride with N-((1-ethylpyrrolidin-2-yl)methyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine
  • N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-5-sulphamoylbenzamide
  • Levosulpiride

Uniqueness

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide is unique due to its combination of a pyrrolidine ring, a sulfonamide group, and a trimethoxybenzene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

103595-50-2

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3,4-trimethoxybenzenesulfonamide

InChI

InChI=1S/C16H26N2O5S/c1-5-18-10-6-7-12(18)11-17-24(19,20)14-9-8-13(21-2)15(22-3)16(14)23-4/h8-9,12,17H,5-7,10-11H2,1-4H3

InChI Key

YPTIAZZKEKAPOU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNS(=O)(=O)C2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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